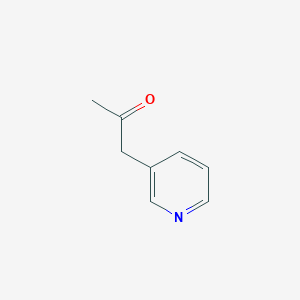

1-(Pyridin-3-yl)propan-2-on

Übersicht

Beschreibung

1-(Pyridin-3-yl)propan-2-one is an organic compound with the molecular formula C8H9NO. It is a colorless liquid with a characteristic aroma of pyridine. This compound is soluble in most organic solvents, such as ethanol, diethyl ether, and dimethylformamide. It is widely used in organic synthesis reactions, including the synthesis of carbonyl compounds, dehydrogenation reactions, cyclization reactions, and nucleophilic substitution reactions .

Wissenschaftliche Forschungsanwendungen

1-(Pyridin-3-yl)propan-2-one has a wide range of scientific research applications, including:

Wirkmechanismus

Mode of Action

It is known that the compound is widely used in organic synthesis reactions, including the synthesis of carbonyl compounds, dehydrogenation reactions, cyclization reactions, and nucleophilic substitutions .

Pharmacokinetics

The compound is a colorless liquid with a characteristic pyridine aroma and is soluble in most organic solvents, such as ethanol, ether, and dimethylformamide . These properties may influence its bioavailability, but more research is needed to fully understand its pharmacokinetics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(Pyridin-3-yl)propan-2-one. For instance, the compound should be handled carefully as it has irritant properties and toxicity, and contact with skin and eyes should be avoided . Proper laboratory procedures should be followed when handling this compound, including the use of appropriate protective equipment such as gloves, safety glasses, and face shields . The compound should be handled in a well-ventilated laboratory environment to avoid inhalation of its vapors .

Biochemische Analyse

Biochemical Properties

It is known that this compound is widely used in organic synthesis reactions

Cellular Effects

It is known that this compound can be used in organic synthesis reactions

Molecular Mechanism

It is known that this compound can participate in various organic synthesis reactions, including the synthesis of carbonyl compounds, dehydrogenation reactions, cyclization reactions, and nucleophilic substitutions

Vorbereitungsmethoden

1-(Pyridin-3-yl)propan-2-one can be synthesized through various methods. One common method involves the reaction of 3-pyridinecarboxamide with ethyl acetate under basic conditions. The process involves adding 3-pyridinecarboxamide and ethyl acetate to a sodium sulfate acetate buffer and allowing the reaction to proceed at room temperature. After the reaction is complete, the product is purified through distillation and crystallization .

Analyse Chemischer Reaktionen

1-(Pyridin-3-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Cyclization: It can undergo cyclization reactions to form heterocyclic compounds

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

1-(Pyridin-3-yl)propan-2-one can be compared with other similar compounds, such as:

3-Acetonylpyridine: This compound has a similar structure but differs in its specific functional groups and reactivity.

1-(Pyridin-2-yl)propan-2-one: This compound has the pyridine ring attached at a different position, leading to different chemical properties and reactivity.

1-(Pyridin-4-yl)propan-2-one: This compound also has the pyridine ring attached at a different position, resulting in unique chemical behavior.

The uniqueness of 1-(Pyridin-3-yl)propan-2-one lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Biologische Aktivität

1-(Pyridin-3-yl)propan-2-one, also known as 3-pyridinylacetone, is an organic compound with the molecular formula C₈H₉NO. Its structure features a pyridine ring, which is known for conferring various biological activities. This article explores the biological activity of 1-(Pyridin-3-yl)propan-2-one, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

1-(Pyridin-3-yl)propan-2-one is a colorless liquid with a distinctive aroma and is soluble in organic solvents like ethanol and diethyl ether. The compound serves as a significant building block in organic synthesis, particularly in forming carbonyl compounds and other derivatives through various chemical reactions.

The biological activity of 1-(Pyridin-3-yl)propan-2-one can be attributed to its interaction with various biochemical pathways and cellular processes. Research indicates that it may modulate enzyme activities and influence cellular signaling pathways, although specific mechanisms are still under investigation.

Target Enzymes and Pathways

- Nucleotide Pyrophosphatases (NPPs) : Similar compounds have shown inhibitory effects on NPPs, which are involved in nucleotide metabolism. This inhibition can lead to significant cellular effects, potentially impacting conditions such as cancer and metabolic disorders.

Biological Activities

1-(Pyridin-3-yl)propan-2-one has been studied for several biological activities:

Antimalarial Activity : Preliminary studies suggest that this compound exhibits potential as an antimalarial agent, indicating its utility in medicinal chemistry.

Anticancer Properties : Research has shown that derivatives of pyridine compounds, including 1-(Pyridin-3-yl)propan-2-one, demonstrate antiproliferative effects against various cancer cell lines. For instance, studies have reported IC₅₀ values indicating effective inhibition of cell growth in breast cancer cell lines such as MDA-MB-231 and MCF-7 .

Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties, although detailed mechanisms remain to be elucidated.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-(Pyridin-3-yl)propan-2-one:

- Antiproliferative Activity : A study evaluated the cytotoxic effects of pyridine derivatives, including 1-(Pyridin-3-yl)propan-2-one, against breast cancer cell lines. The results indicated significant decreases in cell viability at lower concentrations, particularly in the MDA-MB-231 cell line .

- In Silico Studies : Molecular docking studies have suggested that 1-(Pyridin-3-yl)propan-2-one may interact with key proteins involved in cancer progression, such as PI3K and CDK4. These interactions could explain its observed antiproliferative effects .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of 1-(Pyridin-3-yl)propan-2-one compared to similar compounds:

| Compound Name | Biological Activity | IC₅₀ (μM) | Notes |

|---|---|---|---|

| 1-(Pyridin-3-yl)propan-2-one | Anticancer | Varies | Effective against MDA-MB-231 cells |

| 2-(Pyridin-3-yl)acetohydrazide | Anticancer, anti-inflammatory | 0.069 | Inhibitory effects on NPPs |

| 4-(Pyridin-3-yl)butan-2-one | Potential anticancer | Not specified | Longer carbon chain may alter reactivity |

Eigenschaften

IUPAC Name |

1-pyridin-3-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7(10)5-8-3-2-4-9-6-8/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDJRDYNRNXPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285769 | |

| Record name | 1-(Pyridin-3-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6302-03-0 | |

| Record name | 1-(3-Pyridinyl)-2-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006302030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6302-03-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Pyridin-3-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ACETONYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3MG75L21Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.